molecular formula C8H6N2O B12838863 2,7-Naphthyridin-4-ol CAS No. 1309379-53-0

2,7-Naphthyridin-4-ol

Cat. No.: B12838863
CAS No.: 1309379-53-0
M. Wt: 146.15 g/mol
InChI Key: DVEOWVIQYREKRK-UHFFFAOYSA-N
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Description

2,7-Naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthalene ring system in which two nitrogen atoms replace two carbon atoms at positions 2 and 7 The presence of a hydroxyl group at position 4 further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthyridin-4-ol can be achieved through several methods. One common approach involves the condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) and diethylamine (Et2NH). This reaction proceeds through hydroamination of the terminal alkyne followed by Friedländer condensation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,7-Naphthyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the naphthyridine ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are used.

Major Products: The major products formed from these reactions include various substituted naphthyridines, ketones, aldehydes, and reduced derivatives.

Comparison with Similar Compounds

  • 1,5-Naphthyridine
  • 1,6-Naphthyridine
  • 1,8-Naphthyridine

Properties

CAS No.

1309379-53-0

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

2,7-naphthyridin-4-ol

InChI

InChI=1S/C8H6N2O/c11-8-5-10-4-6-3-9-2-1-7(6)8/h1-5,11H

InChI Key

DVEOWVIQYREKRK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CN=CC(=C21)O

Origin of Product

United States

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